molecular formula C21H21N3O5 B3019857 (Z)-2-(3,4-dimethoxyphenyl)-3-(4-morpholino-3-nitrophenyl)-2-propenenitrile CAS No. 866019-42-3

(Z)-2-(3,4-dimethoxyphenyl)-3-(4-morpholino-3-nitrophenyl)-2-propenenitrile

Cat. No.: B3019857
CAS No.: 866019-42-3
M. Wt: 395.415
InChI Key: AXZKKXKKSOWBKG-GZTJUZNOSA-N
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Description

(Z)-2-(3,4-dimethoxyphenyl)-3-(4-morpholino-3-nitrophenyl)-2-propenenitrile is an organic compound that belongs to the class of nitriles This compound is characterized by the presence of a nitrile group (-C≡N) attached to a propenenitrile backbone, with additional functional groups such as methoxy, morpholino, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3,4-dimethoxyphenyl)-3-(4-morpholino-3-nitrophenyl)-2-propenenitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the propenenitrile backbone: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base such as piperidine.

    Introduction of the methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Addition of the morpholino group: The morpholino group can be introduced through nucleophilic substitution reactions using morpholine and an appropriate leaving group.

    Incorporation of the nitro group: The nitro group can be added via nitration reactions using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and morpholino groups, leading to the formation of corresponding aldehydes, ketones, or carboxylic acids.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under conditions such as catalytic hydrogenation or using reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or tin(II) chloride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Aldehydes, ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development:

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-(3,4-dimethoxyphenyl)-3-(4-morpholino-3-nitrophenyl)-2-propenenitrile depends on its interaction with molecular targets. The nitrile group can interact with nucleophiles, while the nitro and morpholino groups can participate in redox and binding interactions. These interactions can modulate biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(3,4-dimethoxyphenyl)-3-(4-piperidino-3-nitrophenyl)-2-propenenitrile: Similar structure but with a piperidino group instead of a morpholino group.

    (Z)-2-(3,4-dimethoxyphenyl)-3-(4-morpholino-3-aminophenyl)-2-propenenitrile: Similar structure but with an amino group instead of a nitro group.

Properties

IUPAC Name

(Z)-2-(3,4-dimethoxyphenyl)-3-(4-morpholin-4-yl-3-nitrophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-27-20-6-4-16(13-21(20)28-2)17(14-22)11-15-3-5-18(19(12-15)24(25)26)23-7-9-29-10-8-23/h3-6,11-13H,7-10H2,1-2H3/b17-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZKKXKKSOWBKG-GZTJUZNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=CC2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C/C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])/C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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